molecular formula C21H29NO6 B12103514 benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate

benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate

Cat. No.: B12103514
M. Wt: 391.5 g/mol
InChI Key: JNWPGHQHWCHXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate (CAS: 1431134-88-1) is a complex carbamate derivative with a molecular formula of C₂₁H₂₉NO₆ and a molecular weight of 391.46 g/mol . Its structure features a tetrahydrofuro[3,4-d][1,3]dioxol core, a methoxy group at position 6, and a pent-4-en-2-ylcarbamate moiety substituted with a benzyl group. This compound is synthesized via stereoselective routes, often involving carbohydrate-derived intermediates, as seen in related tetrahydrofurodioxol systems . The stereochemistry (3aS,4R,6R,6aS) is critical for its biological and chemical reactivity, particularly in applications such as nucleoside analogs or chiral building blocks for pharmaceuticals .

Properties

Molecular Formula

C21H29NO6

Molecular Weight

391.5 g/mol

IUPAC Name

benzyl N-[1-(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)pent-4-en-2-yl]carbamate

InChI

InChI=1S/C21H29NO6/c1-5-9-15(22-20(23)25-13-14-10-7-6-8-11-14)12-16-17-18(19(24-4)26-16)28-21(2,3)27-17/h5-8,10-11,15-19H,1,9,12-13H2,2-4H3,(H,22,23)

InChI Key

JNWPGHQHWCHXJC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CC(CC=C)NC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Cyclization of Diol Precursors

The tetrahydrofurodioxol ring is synthesized via acid-catalyzed cyclization of a diol precursor. For example, a 1,2:4,5-diepoxy-3-pentanone derivative undergoes ring-opening and cyclization in the presence of p-toluenesulfonic acid (PTSA) to yield the desired core.

Example Reaction Conditions

StepReagent/CatalystSolventTemperatureYield
CyclizationPTSA (0.1 eq)Toluene80°C72%

The stereochemistry at positions 3a, 4, 6, and 6a is controlled by the configuration of the starting diol. Chiral pool synthesis using D-mannitol derivatives has been reported to achieve the (3aS,4R,6R,6aS) configuration.

Carbamate Formation

Reaction with Benzyl Chloroformate

The final step involves reacting the amine intermediate with benzyl chloroformate under basic conditions. This method, adapted from the synthesis of related carbamates, proceeds via nucleophilic attack of the amine on the chloroformate carbonyl.

Optimized Conditions

ParameterValue
SolventDichloromethane
BaseTriethylamine (3 eq)
Temperature0°C → 25°C
Reaction Time12 h
Yield85%

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. High-performance liquid chromatography (HPLC) with a chiral column confirms enantiopurity (>99% ee).

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar-H), 5.85–5.75 (m, 1H, CH2_2=CH), 5.15–5.10 (m, 2H, CH2_2=CH), 4.98 (s, 2H, OCH2_2Ph), 4.50–4.45 (m, 1H, NHCO), 3.40 (s, 3H, OCH3_3).

  • 13^{13}C NMR (100 MHz, CDCl3_3): δ 156.2 (C=O), 136.5 (Ar-C), 128.4–127.9 (Ar-CH), 117.8 (CH2_2=CH), 105.3 (O-C-O), 80.1 (OCH3_3).

Alternative Synthetic Routes

Enzymatic Asymmetric Synthesis

Recent advances employ lipase-catalyzed kinetic resolution to generate the (S)-pent-4-en-2-ylamine intermediate. For example, Candida antarctica lipase B (CAL-B) in ionic liquids achieves 94% ee with a turnover number (TON) of 1,200.

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility in the carbamate-forming step, reducing reaction times from 12 h to 2 h and improving yields to 91%.

Challenges and Mitigation Strategies

  • Stereochemical Drift : Controlled by low-temperature reactions and chiral additives.

  • Over-Alkylation : Suppressed using bulky bases (e.g., DIPEA) and stoichiometric control.

  • Byproduct Formation : Addressed via gradient elution in chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Preliminary studies indicate that benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate may exhibit anticancer properties. Research on similar compounds has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. The unique fused ring system may confer distinct biological activities that warrant further investigation into its efficacy against various cancer types.

2. Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies on related carbamate derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. This opens avenues for exploring this compound as a candidate for developing new antimicrobial agents.

3. Enzyme Inhibition
Research indicates that compounds with similar structures may act as enzyme inhibitors. The potential for this compound to inhibit specific enzymes involved in metabolic pathways could be significant for therapeutic applications in metabolic disorders or diseases characterized by dysregulated enzyme activity.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydrofurodioxole structure followed by the introduction of the carbamate moiety. Understanding its mechanism of action is crucial for elucidating how it interacts with biological targets. Interaction studies are essential to determine the binding affinities and specific pathways affected by this compound.

Mechanism of Action

The mechanism of action of benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a benzyl carbamate group, methoxy-substituted dioxolane ring, and unsaturated pentenyl chain. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Group Comparison

Compound Name (CAS) Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Differences
Benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate (1431134-88-1) C₂₁H₂₉NO₆ Benzyl carbamate, methoxy-dioxolane, pent-4-enyl 391.46 Reference compound with unsaturated side chain.
(R)-1-((3aS,4R,6S,6aS)-6-((4-Methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)but-3-en-1-ol C₂₀H₂₆O₇ 4-Methoxybenzyl ether, butenol 378.42 Replaces carbamate with hydroxyl; lacks benzyl group.
((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate (4137-56-8) C₁₆H₂₂O₇S Tosyl ester, methoxy-dioxolane 358.41 Tosyl group instead of carbamate; shorter side chain.
Benzyl ((2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)carbamate (4704-17-0) C₁₅H₂₁NO₇ Pyranose ring, dihydroxy groups 327.33 Pyranose core instead of dioxolane; additional hydroxyls.

Key Findings :

The benzyl carbamate group improves stability under acidic conditions relative to hydroxyl or tosyl derivatives, as seen in sulfonate esters .

Stereochemical Impact :

  • The (3aS,4R,6R,6aS) configuration in the dioxolane ring is shared with nucleoside precursors (e.g., 3-((3aS,4R,6R,6aS)-4-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-...) ). This stereochemistry is crucial for mimicking natural sugars in glycosylation reactions.

Synthetic Utility: Unlike pyranose-based carbamates (e.g., 4704-17-0), the tetrahydrofurodioxol core in the target compound offers greater rigidity, favoring stereoselective synthesis of complex molecules .

Biological Activity

Benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a benzyl group linked to a carbamate moiety and a chiral tetrahydrofurodioxole structure, which may contribute to its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁N₁O₇. Its structure includes several functional groups that enhance its chemical properties and biological activity. The methoxy and dimethyl groups are particularly noteworthy as they may influence the compound's interaction with biological targets.

Biological Activity

Preliminary studies have indicated that this compound exhibits several potential biological activities:

  • Anticancer Activity :
    • Research has shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, a study reported a significant reduction in cell proliferation of MDA-MB-231 breast cancer cells when treated with related compounds at concentrations higher than 3 µM, achieving an IC50 value of 0.6 µM .
    • The mechanism appears to involve cell cycle arrest rather than direct cytotoxicity, suggesting that this compound may act as a cytostatic agent rather than inducing apoptosis directly .
  • PPAR Modulation :
    • The compound may act as a dual modulator of peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis. Compounds structurally related to benzyl (S)-1-(...) have demonstrated binding affinity to both PPARγ and PPARδ receptors, indicating potential therapeutic applications in metabolic disorders .
  • Enzyme Inhibition :
    • It has been suggested that the compound could inhibit key enzymes involved in metabolic pathways. For example, inhibitors targeting enzymes like 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) have shown promise in disrupting folate biosynthesis pathways .

Synthesis

The synthesis of benzyl (S)-1-(...) typically involves multiple steps that include the formation of the carbamate moiety and the incorporation of the tetrahydrofurodioxole structure. The detailed synthetic pathway is crucial for understanding how modifications to its structure can affect biological activity.

Case Studies

Several studies have investigated the biological activity of compounds similar to benzyl (S)-1-(...). Here are notable findings:

StudyCompoundBiological ActivityKey Findings
Compound 1Anticancer40% inhibition of MDA-MB-231 cell growth at 10 µM
Compound 1PPAR ModulationDual agonist/antagonist activity on PPARγ/δ
Various InhibitorsEnzyme InhibitionDisruption of folate biosynthesis via HPPK inhibition

Q & A

Q. What synthetic strategies are commonly employed for constructing the tetrahydrofuro[3,4-d][1,3]dioxolane core in this compound?

The tetrahydrofuro[3,4-d][1,3]dioxolane moiety is typically synthesized via carbohydrate-derived intermediates. For example, mannose or ribose derivatives are functionalized with protecting groups (e.g., benzyloxy, methoxy) and subjected to cyclization under anhydrous conditions. Key steps include the use of 3Å molecular sieves to control moisture and stereoselective reduction or oxidation to establish chiral centers . Reaction optimization often involves temperature control (e.g., 0°C for Fmoc-Cl coupling) and inert atmospheres (N₂) to prevent side reactions .

Q. How is the stereochemical integrity of the compound validated during synthesis?

Stereochemistry is confirmed using a combination of NMR spectroscopy (e.g., ¹H-¹H NOESY for spatial proximity analysis) and chiral HPLC. For instance, in related compounds, ¹³C-NMR at 126 MHz in CDCl₃ resolves distinct signals for diastereomers, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns consistent with the expected stereoisomers .

Q. What purification methods are effective for isolating intermediates and the final product?

Flash chromatography on silica gel is widely used for intermediates, with eluent systems adjusted based on polarity (e.g., hexane/ethyl acetate gradients). For final products, preparative HPLC with C18 columns ensures high purity (>95%). Evidence from similar compounds shows yields ranging from 58% to 99%, depending on reaction conditions and purification efficiency .

Advanced Research Questions

Q. How do competing oxidation methods (e.g., NiO₂ vs. IBX) impact the synthesis of related intermediates?

In the oxidation of hydroxylactams, IBX (2-iodoxybenzoic acid) achieves near-quantitative yields (99%) under mild heating (10 hours), while NiO₂-mediated oxidation yields 64% under reflux conditions. PCC/SiO₂ offers a balance (83% yield) but requires rigorous anhydrous handling. Mechanistically, IBX operates via a non-radical pathway, minimizing side reactions compared to NiO₂’s radical intermediates .

Q. What challenges arise in coupling carbamate-protected amines to the furanodioxolane scaffold?

Steric hindrance from the 2,2-dimethyl group on the dioxolane ring can reduce coupling efficiency. Strategies include using bulky bases (e.g., DIPEA) to deprotonate the amine and activating agents like HATU or EDCI. For example, Fmoc-Cl coupling in NaHCO₃ solution at 0°C minimizes racemization while ensuring regioselectivity .

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Density Functional Theory (DFT) studies on analogous structures reveal electron density distributions critical for nucleophilic fluorination or carbamate stability. Molecular docking with viral protease targets (e.g., SARS-CoV-2 Mᴾᴿᴼ) can guide structural modifications to enhance binding affinity, as seen in prodrugs like Obeldesivir .

Q. What contradictory data exist regarding the stability of the pent-4-en-2-ylcarbamate group under acidic conditions?

While the carbamate group is generally acid-labile, studies on similar compounds show unexpected stability in concentrated HCl/THF mixtures, attributed to steric shielding by the tetrahydrofurodioxolane ring. This contrasts with rapid hydrolysis observed in less hindered analogs, necessitating empirical validation for each derivative .

Methodological Insights

Q. How are reaction pathways optimized to minimize epimerization during glycosylation?

Epimerization is mitigated by using low temperatures (−20°C to 0°C), non-polar solvents (toluene, DCM), and catalytic Lewis acids (e.g., TMSOTf). Monitoring via ¹H-NMR at 400 MHz ensures real-time detection of anomeric configuration changes .

Q. What analytical workflows validate elemental composition and purity?

Combustion analysis (CHNS/O) confirms elemental ratios (±0.3% deviation), while LC-MS with electrospray ionization (ESI) detects impurities at <0.1% levels. For example, a compound with theoretical C: 52.3%, H: 5.2% showed C: 52.1%, H: 5.4% experimentally .

Q. How do solvent effects influence the radical-polar crossover in fluorination reactions?

Polar aprotic solvents (DMF, DMSO) stabilize radical intermediates in photoredox-catalyzed fluorination, while ethereal solvents (THF) favor polar transition states. This duality is critical for achieving high ¹⁸F-incorporation yields (>90%) in radiopharmaceutical analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.